Albicanol
Overview
Description
Albicanol is a biochemical and a natural terpenoid derived from Dryopteris fragrans . It has been found to have strong antioxidant, anti-inflammatory, and anti-aging properties .
Synthesis Analysis
The total synthesis of Albicanol and Albicanyl Acetate was achieved from an optically active bicyclic diol that had been obtained via the recently developed optical resolution of a general synthetic intermediate for drimane sesquiterpenes . The crucial step in the previous syntheses was markedly improved by the modified Wittig methylenation of a silyloxy ketone .Molecular Structure Analysis
Albicanol has a molecular formula of C15H26O . Its exact mass is 222.198365 g/mol . The molecular structure of Albicanol is a sesquiterpenoid .Chemical Reactions Analysis
Albicanol has been found to protect against oxidative stress-induced senescence . In a murine model of D-galactose (D-gal)-induced aging, Albicanol treatment reversed D-gal-mediated learning impairments and behavioral changes, while also remediating brain tissue damage in treated mice .Physical And Chemical Properties Analysis
Albicanol has a molecular weight of 222.370 . The elemental analysis shows that it contains Carbon (81.02%), Hydrogen (11.79%), and Oxygen (7.19%) .Scientific Research Applications
Albicanol's Role in Aging and Behavioral Improvement
- Oxidative Stress and Aging : Albicanol, a natural terpenoid from Dryopteris fragrans, has shown potential in protecting against oxidative stress-induced senescence. In a murine model using D-galactose-induced aging, Albicanol was effective in reversing learning impairments and behavioral changes. It also remediated brain tissue damage in treated mice (Chen et al., 2021).
Albicanol in Addressing Apoptosis and Liver Cell Protection
- Inhibition of Cd-induced Apoptosis : Albicanol has demonstrated effectiveness in inhibiting cadmium-induced apoptosis in chicken liver cells, particularly through a NO/iNOS-regulated mitochondrial pathway. This suggests a protective role of Albicanol against hepatocyte injury caused by oxidative stress (Guan et al., 2021).
Albicanol in Chemical Synthesis and Pharmaceutical Applications
- Synthetic Applications : Albicanol has been utilized in various chemical synthesis processes. For instance, enzymatic resolution of albicanol has been applied to synthesize compounds like (−)-copalic acid, showing its importance in chemical synthesis and potential pharmaceutical applications (Fujii et al., 2009).
Antifungal Properties of Albicanol
- Antifungal Activities : Albicanol is part of a group of drimane sesquiterpenoids that have shown broad-spectrum antifungal activities. Compounds like (-)-drimenol and (+)-albicanol were effective against a range of fungi, including C. albicans. This highlights Albicanol's potential as a fungicidal agent (Edouarzin et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTSRWNMMWXEHX-KCQAQPDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CO)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969909 | |
Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Albicanol | |
CAS RN |
54632-04-1 | |
Record name | Albicanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054632041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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